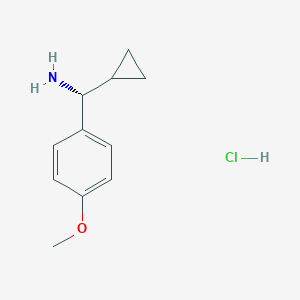

(R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of cyclopropyl-containing compounds, such as (R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride, can involve rhodium-catalyzed cyclopropanation reactions. For example, the asymmetric synthesis of cyclopropylmethanamines can be accomplished by the rhodium(II)-catalyzed cyclopropanation of pinacol allylboronate with N-sulfonyl-1,2,3-triazoles, producing boryl-substituted cyclopropylmethanamines with high diastereo- and enantioselectivity (Miura et al., 2016).

科学的研究の応用

Organic Chemistry and Synthesis

(R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride is involved in the study of oxygen acidity and the reactivity of radical cations in organic synthesis. Bietti et al. (2006) investigated the reactivity of radical cations derived from cyclopropyl(4-methoxyphenyl)phenylmethanol, showing low fragmentation in acidic solutions but significant oxygen acidity in basic solutions. This leads to the formation of 1,1-diarylalkoxyl radicals, which undergo various reactions including O-neophyl shift and C-cyclopropyl beta-scission. The study provides insights into the mechanisms of these reactions and their applications in synthetic chemistry (Bietti et al., 2006).

Pharmacology

In the field of pharmacology, compounds structurally related to (R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride, such as methoxamine hydrochloride, have been studied for their effects on cardiac rhythm and arrhythmia. Lahti, Brill, and McCawley (1955) explored the effects of methoxamine hydrochloride on cardiac rhythm, finding that it did not induce arrhythmias in sensitized animal hearts and could prevent epinephrine-induced arrhythmias. This suggests potential therapeutic applications in managing cardiac arrhythmias without provoking adverse cardiac effects (Lahti, Brill, & McCawley, 1955).

Biochemical Studies

In biochemical studies, the unique structure of (R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride lends itself to the synthesis of analogs and derivatives with potential biological activity. For example, Baird, Huber, and Clegg (2001) described the preparation of racemic 2-(2-aminoalkyl)-1-hydroxycyclopropanes, starting from compounds with similar structural motifs. These compounds could serve as precursors or models for the development of new biochemical probes or therapeutic agents (Baird, Huber, & Clegg, 2001).

作用機序

Target of Action

Compounds with similar structures, such as mebeverine and 4-Methoxyamphetamine , have been found to interact with smooth muscle in the gastrointestinal tract and alpha receptors, respectively.

Mode of Action

It is suggested that it may work directly on smooth muscle within the gastrointestinal tract, possibly having an anaesthetic effect, affecting calcium channels, and interacting with muscarinic receptors .

Biochemical Pathways

The compound may affect the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine . This suggests that it could play a role in the regulation of neurotransmitters in the brain, potentially impacting mood and behavior.

Pharmacokinetics

It is known that similar compounds are metabolized mostly by esterases, and almost completely . The metabolites are excreted in urine .

特性

IUPAC Name |

(R)-cyclopropyl-(4-methoxyphenyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-13-10-6-4-9(5-7-10)11(12)8-2-3-8;/h4-8,11H,2-3,12H2,1H3;1H/t11-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNXIXBPARKOHLB-RFVHGSKJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2CC2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H](C2CC2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620971 |

Source

|

| Record name | (R)-1-Cyclopropyl-1-(4-methoxyphenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride | |

CAS RN |

1212831-96-3 |

Source

|

| Record name | (R)-1-Cyclopropyl-1-(4-methoxyphenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,2R,3S,4R)-3-(tert-butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B59093.png)